Terbinafine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Terbinafine hydrochloride involves several chemical reactions, aiming to develop efficient methods for its production. A notable study by Jia (2001) developed a modification of the general route for the synthesis of Terbinafine, which involved the reaction of 1 bromo 6,6 dimethyl 2 hepten 4 yne with N-methyl-1-naphthalenemethanamine, among other steps, to improve the synthesis process (Jia, 2001).
Molecular Structure Analysis
Research on Terbinafine hydrochloride's molecular structure is crucial for understanding its interaction mechanisms and stability. Meng et al. (2013) synthesized a novel antifungal hybrid by intercalating Terbinafine hydrochloride into montmorillonite, significantly expanding its basal spacing, which highlights the compound's ability to form complex structures with other materials for enhanced antifungal activity (Meng, Zhou, & Shen, 2013).
Chemical Reactions and Properties
The chemical properties of Terbinafine hydrochloride, including its reactivity and stability, are essential for its formulation and application. Studies focusing on the controlled release of Terbinafine hydrochloride from various hydrogels have provided insights into its chemical behavior in different environments, demonstrating its pH-sensitive release characteristics and interaction with polymer matrices for sustained antifungal activity (Şen, Uzun, & Güven, 2000).
Physical Properties Analysis
Understanding the physical properties of Terbinafine hydrochloride, such as solubility and permeability, is crucial for its formulation and efficacy. The study by Venkatesh (2023) on enhancing the solubility of Terbinafine hydrochloride using hydrotropic solubilization techniques is a significant contribution to improving its bioavailability and therapeutic effectiveness (Venkatesh, 2023).
Chemical Properties Analysis
The chemical stability and reactivity of Terbinafine hydrochloride are further explored through its interaction with various substances. Abdel-Lateef et al. (2021) developed a resonance Rayleigh scattering method for determining Terbinafine hydrochloride through complexation with erythrosine B, showcasing its chemical interaction capabilities for analytical purposes (Abdel-Lateef et al., 2021).
Scientific Research Applications
Ophthalmology
It is recommended for managing fungal keratitis, with controlled-release in situ ocular nanoemulsion gels showing potential to improve drug delivery and reduce ocular irritation (Tayel, EL-NABARAWI, Tadros, & Abd-Elsalam, 2013).
Cosmetic Industry
Terbinafine hydrochloride is used in identifying its presence in whitening cosmetic products using High Performance Liquid Chromatography (HPLC) (Fatmawati et al., 2022).
Dermatology
Nanovesicle formulations such as transfersomes, menthosomes, and ethosomes enhance skin permeation and antifungal activity, beneficial for treating fungal infections of fingernails or toenails (Zaky, 2016). Also, iontophoresis of terbinafine hydrochloride may aid in delivering higher drug levels more rapidly into skin infection sites (Sachdeva, Kim, Friden, & Banga, 2010).
Pulmonary Medicine
It has potential therapeutic value in managing pulmonary aspergillosis (Almansour, Alfagih, Ali, & Elsayed, 2020).
Veterinary Medicine
Terbinafine hydrochloride can be used for the treatment of microsporosis in cats (Kotnik, Kožuh Eržen, Kužner, & Drobnič-Košorok, 2001).
Pharmaceutical Development
Various formulations, like microemulgels and nanolipidgels, are being investigated for their potential in treating fungal skin infections and enhancing drug delivery and effectiveness (G., N., G., & Avinash B., 2021); (Wavikar & Vavia, 2013).
Analytical Chemistry
It is also a focus in the development of analytical methods for its quantification in various products, using techniques like resonance Rayleigh scattering, capillary electrophoresis, and amperometry (Abdel-Lateef et al., 2021); (Felix et al., 2012).
Safety And Hazards
Future Directions
Terbinafine hydrochloride is currently applied both orally and topically . Research is ongoing to develop materials that can efficiently encapsulate drugs at high concentration, cross the cell membrane, and release the cargo at the target site in a controlled manner for a prescribed period of time . This system can reduce patient expenses and the risks of toxicity, as it can increase drug efficacy, specificity, and tolerability, and the therapeutic index of corresponding drugs .
properties
IUPAC Name |
(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMISRWJRUSYEX-SZKNIZGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229223 | |
Record name | Terbinafine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terbinafine hydrochloride | |
CAS RN |
78628-80-5 | |
Record name | Terbinafine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78628-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terbinafine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terbinafine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Terbinafine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2E)-6,6,-Dimethylhept-2-en-4-yn-1-yl](methyl)(naphthalen-1-ylmethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERBINAFINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/012C11ZU6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.